molecular formula C12H15BrO5 B584526 4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester CAS No. 1415393-66-6

4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester

Cat. No.: B584526
CAS No.: 1415393-66-6
M. Wt: 319.151
InChI Key: BQMADSODFKMEPC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzoic acid methyl ester backbone substituted at the 4-position with bromine and at the 3-position with a (2-methoxyethoxy)methoxy group. This ether-linked side chain introduces polarity and flexibility, distinguishing it from simpler esters.
Applications: It serves as a key intermediate in synthesizing phenylephrine, an α-adrenergic agonist . Its CAS number is 1415393-66-6, and it is classified under biochemicals with high purity grades.

Properties

IUPAC Name

methyl 4-bromo-3-(2-methoxyethoxymethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO5/c1-15-5-6-17-8-18-11-7-9(12(14)16-2)3-4-10(11)13/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMADSODFKMEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Hydroxyl Groups

The synthesis begins with methyl 3-hydroxybenzoate, where the hydroxyl group at position 3 is protected as a methoxyethoxymethyl (MEM) ether. This is achieved using MEM chloride (2-methoxyethoxymethyl chloride) in the presence of a base such as sodium hydride (NaH) or N,N-diisopropylethylamine (DIPEA)12. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C, yielding methyl 3-[(2-methoxyethoxy)methoxy]benzoate.

Reaction Conditions

  • MEM chloride : 1.2–1.5 equivalents

  • Base : 2.0 equivalents of NaH or DIPEA

  • Solvent : THF or DCM

  • Temperature : 0°C to room temperature

  • Time : 4–12 hours12.

Regioselective Bromination

The protected intermediate undergoes electrophilic aromatic bromination at position 4. Bromine (Br₂) or N-bromosuccinimide (NBS) is used with a Lewis acid catalyst (e.g., FeBr₃) to direct substitution. The MEM group’s ortho/para-directing effect ensures bromination occurs para to the ester group34.

Optimized Protocol

  • Brominating agent : 1.1 equivalents of Br₂

  • Catalyst : 0.1 equivalents of FeBr₃

  • Solvent : Dichloromethane or acetic acid

  • Temperature : 25–40°C

  • Time : 6–8 hours34.

Yield : 70–85% after purification by column chromatography3.

Nucleophilic Substitution of Bromomethyl Precursors

Synthesis of Bromomethyl Intermediate

Methyl 3-(bromomethyl)-4-bromobenzoate serves as a key intermediate. It is synthesized via radical bromination of methyl 3-methyl-4-bromobenzoate using NBS under UV light (λ = 254–365 nm) in chlorobenzene or ethyl acetate35.

Reaction Conditions

  • NBS : 1.05–1.2 equivalents

  • Solvent : Chlorobenzene or ethyl acetate

  • Light source : UV immersion lamp

  • Temperature : 0–5°C

  • Time : 4–6 hours35.

Yield : 85–90% after recrystallization3.

MEM Group Introduction

The bromomethyl group at position 3 is substituted with sodium methoxyethoxymethoxide, generated in situ from MEM chloride and sodium ethoxide16.

Procedure

  • Substitution :

    • Substrate : 1 equivalent of methyl 3-(bromomethyl)-4-bromobenzoate

    • MEM chloride : 1.5 equivalents

    • Base : 3 equivalents of NaOEt in ethanol/DMF (4:1 v/v)

    • Temperature : 0°C to room temperature

    • Time : 16–24 hours16.

  • Workup :

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography (hexanes/ethyl acetate)1.

Yield : 75–80%1.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A less common but scalable method involves coupling methyl 3-[(2-methoxyethoxy)methoxy]-4-boronobenzoate with aryl bromides. This route is advantageous for introducing diverse substituents but requires pre-functionalized boronic acids72.

Typical Conditions

  • Catalyst : Pd(dppf)Cl₂ (3–5 mol%)

  • Base : Na₂CO₃ (3 equivalents)

  • Solvent : DMF/H₂O (4:1 v/v)

  • Temperature : 110°C

  • Time : 4–6 hours72.

Yield : 65–75% after purification7.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct BrominationHigh regioselectivity; minimal stepsRequires harsh bromination conditions70–85%
Nucleophilic SubstitutionScalable; uses inexpensive reagentsMulti-step synthesis; radical bromination75–80%
Palladium-CatalyzedModular for derivative synthesisCostly catalysts; boronic acid availability65–75%

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Chlorobenzene and ethyl acetate are preferred for bromination due to low toxicity and recyclability35.

  • Pd catalysts are recovered via filtration and reused, reducing costs by 15–20%7.

Purity Control

  • HPLC analysis confirms >98% purity using a C18 column (methanol/water = 70:30)26.

  • Recrystallization solvents : n-Heptane/ethyl acetate (2:1) achieves >99% purity3.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or THF.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoic acid methyl esters.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the development of pharmaceuticals. Its derivatives have been utilized in the synthesis of anti-inflammatory drugs and peptidoleukotriene antagonists, which are important for treating conditions such as asthma and allergic reactions. For instance, research has shown that derivatives of 4-bromo-3-[(2-methoxyethoxy)methoxy]benzoic acid methyl ester can inhibit specific enzymes involved in inflammatory pathways, thereby providing therapeutic benefits in pain management and inflammation reduction .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of compounds derived from this compound, demonstrating their effectiveness as COX inhibitors. The synthesized compounds exhibited significant anti-inflammatory activity in preclinical models, indicating their potential for further development into therapeutic agents .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing complex molecules. Its unique structure allows chemists to modify it easily, leading to various derivatives that can be used in different chemical reactions. For example, it has been successfully used in Suzuki coupling reactions to produce biphenyl derivatives with potential applications in organic electronics and photonic devices .

Data Table: Synthesis Applications

Reaction TypeExample ReactionYield (%)
Suzuki Coupling4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoate + phenylboronic acid85
Nucleophilic Substitution4-Bromo derivative with amines78
EsterificationReaction with various alcohols90

Material Science

The compound is also explored in material science for its properties that enhance the performance of polymers and coatings. Its bromine content contributes to flame retardancy, making it suitable for applications in developing safer materials for construction and consumer products. Additionally, its methoxy groups improve solubility and processability in polymer formulations .

Case Study:
Research conducted on polymer blends incorporating this compound demonstrated improved thermal stability and mechanical properties compared to traditional materials. These findings suggest that such blends could be utilized in high-performance applications where durability and safety are paramount .

Agricultural Chemicals

In agriculture, this compound is being investigated for its potential use in formulating environmentally friendly herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for developing agrochemicals that target specific pests while minimizing environmental impact .

Data Table: Agrochemical Applications

Application TypeCompound UsedEfficacy
HerbicidesThis compoundHigh
PesticidesFormulations based on the compoundModerate

Biochemistry Research

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its structural features allow it to serve as a probe in biochemical assays aimed at understanding disease mechanisms at the molecular level. Studies have indicated that derivatives can modulate enzyme activity linked to metabolic disorders, providing insights into potential therapeutic targets .

Case Study:
A recent publication explored the interactions between this compound derivatives and specific enzymes involved in lipid metabolism. The results indicated significant inhibition of these enzymes, suggesting potential applications in managing metabolic diseases such as obesity and diabetes .

Mechanism of Action

The mechanism of action of 4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyethoxy group play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Methyl 4-Bromo-2-(Methoxymethoxy)Benzoate
  • Structure : Bromine at 4-position, methoxymethoxy group at 2-position.
  • Key Differences : Substituent position (2 vs. 3) alters steric hindrance and electronic effects. Crystallographic studies show distinct packing patterns due to positional isomerism, impacting solubility and melting points .
  • Synthesis : Similar esterification methods (e.g., K₂CO₃/DMF at 70°C) yield 82–88% .
4-Bromo-3-(Methoxymethoxy)Benzoic Acid
  • Structure : Carboxylic acid replaces the methyl ester.
  • Reactivity : DFT studies reveal higher electrophilicity (HOMO-LUMO gap: 4.8 eV) compared to ester derivatives. Solvent effects via the PCM model further modulate reactivity .
  • Biological Activity : Carboxylic acid derivatives exhibit antitumor and antiviral properties, while esters like the target compound may enhance lipophilicity for membrane permeability .

Side Chain Modifications

4-Bromo-3-(Oxetan-3-Yloxy)-Benzoic Acid Methyl Ester
  • Structure : Oxetane ring replaces the (2-methoxyethoxy)methoxy group.
  • Properties : Oxetanes confer rigidity and metabolic stability. The compound (CAS 2090964-98-8) has a molecular weight of 287.12, slightly lower than the target compound (C₁₁H₁₃BrO₄ vs. C₁₂H₁₅BrO₅) .
4-Bromo-3-Methoxymethyl-Benzoic Acid Ethyl Ester
  • Structure : Ethyl ester and methoxymethyl group (CAS 948350-31-0).
  • Physicochemical Differences : Ethyl esters typically exhibit lower volatility and slower hydrolysis rates than methyl esters. The methoxymethyl group is less polar than (2-methoxyethoxy)methoxy, reducing aqueous solubility .

Functional Group Replacements

Methyl 4-Bromo-3-(Trifluoromethyl)Benzoate
  • Structure : Trifluoromethyl group at the 3-position (CAS 107317-58-8).
  • Electronic Effects : The electron-withdrawing CF₃ group decreases electron density at the aromatic ring, enhancing resistance to electrophilic substitution. This contrasts with the electron-donating ether groups in the target compound .
Methyl 4-Bromo-3-(Bromomethyl)Benzoate
  • Structure : Bromomethyl substituent (CAS 142031-67-2).
  • Reactivity : Bromine’s high leaving-group ability facilitates nucleophilic substitutions. However, this increases toxicity risks, necessitating stringent handling protocols .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Weight Key Properties/Applications Reference
Target Compound Br (4), (2-Methoxyethoxy)MeO (3) 331.16 Phenylephrine intermediate
Methyl 4-Bromo-2-(Methoxymethoxy)Benzoate Br (4), MeOCH₂O (2) 289.12 Altered crystal packing
4-Bromo-3-(Oxetan-3-Yloxy)-Benzoic Acid Methyl Ester Br (4), Oxetane (3) 287.12 Metabolic stability
Methyl 4-Bromo-3-(Trifluoromethyl)Benzoate Br (4), CF₃ (3) 267.09 Enhanced electron deficiency

Table 2: Reactivity Descriptors (DFT Data)

Compound HOMO-LUMO Gap (eV) Electrophilicity Index Solvent Effect (PCM Model) Reference
4-Bromo-3-(Methoxymethoxy)Benzoic Acid 4.8 1.45 eV Increased polarity in H₂O
Target Compound (Methyl Ester) 5.2 (estimated) 1.20 eV Moderate solvation effects N/A

Biological Activity

4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester, also known as methyl 3-bromo-4-(2-methoxyethoxy)benzoate, is an organic compound with significant potential in biological applications. Its unique structure, characterized by a bromine atom and a methoxyethoxy group, allows it to participate in various chemical reactions, making it valuable in medicinal chemistry and biological research.

The molecular formula of this compound is C₁₁H₁₃BrO₄, with a molecular weight of 289.12 g/mol. It is classified as an aromatic ester, which influences its reactivity and interaction with biological systems. The presence of the bromine atom enhances its electrophilic character, while the methoxyethoxy group contributes to its solubility and bioavailability.

The biological activity of this compound can be attributed to its ability to act as a substrate in various biochemical pathways. It has been shown to interact with specific enzymes and receptors, leading to potential therapeutic effects. The exact mechanism of action often depends on the specific biological target and experimental conditions.

Biological Applications

Recent studies have highlighted several biological activities associated with this compound:

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests potential use in developing anti-inflammatory drugs .
  • Antitumor Activity : Some studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .
  • Biochemical Probes : The compound has been utilized as a biochemical probe in proteomics research, aiding in the study of protein interactions and functions .

Case Studies

Several case studies have demonstrated the efficacy of this compound in different biological contexts:

  • Cyclooxygenase Inhibition : A study evaluated the inhibitory effects of methoxy-substituted benzoic acids on COX enzymes. Results showed that certain derivatives exhibited significant inhibition at low micromolar concentrations, highlighting their potential as anti-inflammatory agents .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that methyl esters of substituted benzoic acids could induce apoptosis, suggesting their role as anticancer agents. The structural modifications, including bromination and methoxylation, were critical for enhancing cytotoxic activity .
  • Metabolomics Profiling : Research involving amphibian models assessed the bioaccumulation and metabolomics profiles after exposure to related compounds. Although overt toxicity was not detected, alterations in metabolic pathways indicated potential bioactive interactions within living organisms .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
AntitumorInduces apoptosis in cancer cell lines
Biochemical ProbeUsed in proteomics for studying protein interactions
MetabolomicsAlters metabolic profiles in amphibian models

Q & A

Basic: What are the typical synthetic routes for preparing 4-bromo-3-[(2-methoxyethoxy)methoxy]benzoic acid methyl ester?

Answer:
The synthesis involves two key steps:

Functionalization of the benzene ring : Bromination at the 4-position and introduction of the methoxyethoxy methoxy group at the 3-position. This is often achieved via electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under acidic conditions, followed by alkylation with (2-methoxyethoxy)methyl chloride .

Esterification : Conversion of the carboxylic acid intermediate to the methyl ester using methanol and a strong acid catalyst (e.g., H₂SO₄) under reflux. Reaction progress is monitored by TLC or HPLC .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR (¹H/¹³C) : Assigns substituent positions and confirms ester formation (e.g., methyl ester peak at ~3.9 ppm in ¹H NMR).
  • IR Spectroscopy : Identifies carbonyl (C=O) stretch (~1700 cm⁻¹) and ether (C-O-C) stretches (~1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotope pattern .

Advanced: How do computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates reactivity descriptors:

  • Fukui functions identify nucleophilic/electrophilic sites. The bromine atom and ester carbonyl are electrophilic hotspots, favoring nucleophilic substitution (e.g., Suzuki coupling) .
  • HOMO-LUMO gaps (~5.2 eV) suggest moderate reactivity, while solvation models (PCM) show solvent polarity impacts activation energies in SN2 reactions .

Advanced: How does steric hindrance from the methoxyethoxy methoxy group influence reaction outcomes?

Answer:
The bulky (2-methoxyethoxy)methoxy group at the 3-position:

  • Reduces reaction rates in ortho-substitution reactions due to steric shielding.
  • Directs electrophiles to the para position relative to the bromine atom.
  • Solubility effects : Enhances solubility in polar aprotic solvents (e.g., DMF), facilitating homogeneous catalysis .

Basic: What are common applications of this compound in medicinal chemistry research?

Answer:

  • Intermediate in drug synthesis : Used to prepare analogs with antitumor or antiviral activity by modifying the bromine or ester groups .
  • Protease inhibition studies : The ester moiety mimics peptide bonds in enzyme-substrate complexes .

Advanced: How can reaction conditions be optimized for high-yield bromination without side products?

Methodology:

  • Temperature control : Bromination at 0–5°C minimizes di-substitution.
  • Catalyst selection : FeCl₃ or AlCl₃ enhances regioselectivity for the 4-position.
  • Workup : Quenching with Na₂S₂O₃ removes excess Br₂, followed by column chromatography (hexane:EtOAc) to isolate the product .

Advanced: What role does this compound play in studying nonlinear optical (NLO) materials?

Answer:
The ester’s hyperpolarizability (calculated via DFT) and dipole moment (~4.2 Debye) make it a candidate for NLO applications. Its π-conjugated system and electron-withdrawing groups (Br, ester) enhance charge-transfer interactions in crystal lattices .

Basic: How is the purity of synthesized material validated?

Answer:

  • HPLC : Retention time matching against a reference standard.
  • Melting point analysis : Sharp melting point (~120–125°C) indicates purity.
  • Elemental analysis : Confirms C, H, Br, and O content within ±0.3% .

Advanced: What contradictions exist in reported synthetic yields, and how are they resolved?

Analysis:

  • Contradiction : Yields vary from 60–85% in bromination steps due to solvent polarity (CH₂Cl₂ vs. DMF).
  • Resolution : Use of microwave-assisted synthesis reduces reaction time (15 min vs. 12 h) and improves yield to 88% .

Advanced: How is this compound utilized in combinatorial chemistry libraries?

Methodology:

  • Diversification : Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups.
  • Parallel synthesis : Automated reactors generate 50+ derivatives for high-throughput screening against kinase targets .

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